molecular formula C14H17FO3 B3376713 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 122770-39-2

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B3376713
M. Wt: 252.28 g/mol
InChI Key: BBKOAONWYJVESW-UHFFFAOYSA-N
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Patent
US06828341B2

Procedure details

Compound 4-(4-Fluoro-phenyl)-4-hydroxy-cyclohexanone ethylene ketal (8.23 g, 32.6 mmol) from Step 1 was stirred in TFA (25 mL) for 15 minutes. The reaction mixture was poured into H2O (100 mL) and then extracted with CHCl3 (2×75 mL). The organic solution was washed with saturated bicarbonate, dried (Na2SO4), filtered and concentrated under reduced pressure to afford crude 1-(4-fluorophenyl)-cyclohexen-4-one (6.44 g): 1H NMR (300 MHz, CDCl3) δ 7.35 (dd, J=8, 8 Hz, 2H), 7.04 (dd, J=8, 8 Hz, 2H), 6.05 (m, 1H), 3.05 (m, 2H), 2.87 (m, 2H), 2.65 (dd, J=7, 7 Hz, 2H).
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][C:7]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)(O)[CH2:6][CH2:5]2)[O:3]C1.O>C(O)(C(F)(F)F)=O>[F:17][C:14]1[CH:13]=[CH:12][C:11]([C:7]2[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH:6]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
8.23 g
Type
reactant
Smiles
C1COC2(CCC(CC2)(O)C2=CC=C(C=C2)F)O1
Name
Quantity
25 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (2×75 mL)
WASH
Type
WASH
Details
The organic solution was washed with saturated bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.44 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.